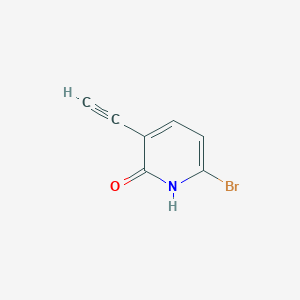
5-Hete methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hete methyl ester is synthesized through the non-enzymatic oxidation of arachidonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation of arachidonic acid under controlled conditions to ensure high yield and purity . The esterification process is carried out using methanol in the presence of an acid catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Hete methyl ester undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroperoxy and epoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and epoxy derivatives.
Reduction: Eicosatetraenoic acid.
Substitution: Various substituted eicosatetraenoic acid derivatives.
Scientific Research Applications
5-Hete methyl ester is widely used in scientific research due to its role in lipid biochemistry and its involvement in various biological processes . Some key applications include:
Chemistry: Used as a standard for the analysis of lipid oxidation products.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the development of lipid-based pharmaceuticals and cosmetics.
Mechanism of Action
5-Hete methyl ester exerts its effects by interacting with specific receptors and signaling pathways involved in cellular processes . It modulates intracellular calcium levels and activates various kinases, leading to changes in cell activation, migration, and the release of inflammatory mediators . The methyl ester modification enhances its lipid solubility, making it more effective in studies involving lipid membranes .
Comparison with Similar Compounds
5-Hete methyl ester is unique among its similar compounds due to its specific hydroxylation at the 5th carbon and its methyl esterification . Similar compounds include other hydroxyeicosatetraenoic acid derivatives such as:
- 12-Hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid, methyl ester .
- 15-Hydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid, methyl ester .
These compounds share similar structural features but differ in the position of the hydroxyl group and the degree of unsaturation, leading to distinct biological activities and applications .
Properties
CAS No. |
78037-99-7 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1 |
InChI Key |
RWLSHOXCJVZJMD-KPMWKZHNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)




![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)




